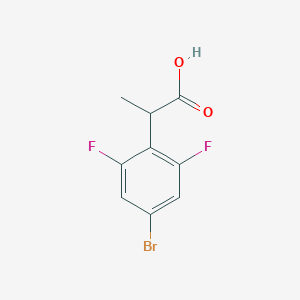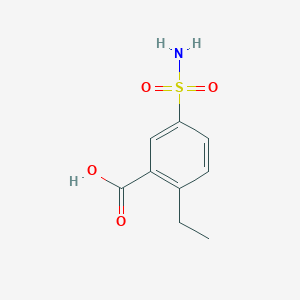
2-Ethyl-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the second position and a sulfamoyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-sulfamoylbenzoic acid typically involves the sulfonation of 2-ethylbenzoic acid. One common method is the reaction of 2-ethylbenzoic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the sulfonation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-Ethyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: this compound can be converted to 2-carboxy-5-sulfamoylbenzoic acid.
Reduction: The reduction of the sulfamoyl group can yield 2-ethyl-5-aminobenzoic acid.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituent introduced.
科学的研究の応用
2-Ethyl-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, thereby blocking its activity. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-sulfamoylbenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Uniqueness
2-Ethyl-5-sulfamoylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other sulfamoylbenzoic acids, the ethyl group can enhance the compound’s lipophilicity and potentially improve its ability to penetrate cell membranes. This makes it a valuable compound for applications where increased cellular uptake is desired.
特性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
2-ethyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14) |
InChIキー |
JEVOOJVHYIOBTG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


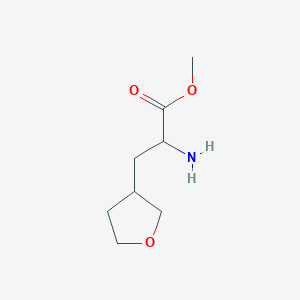
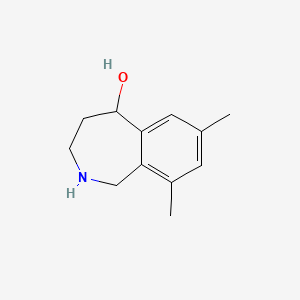
![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
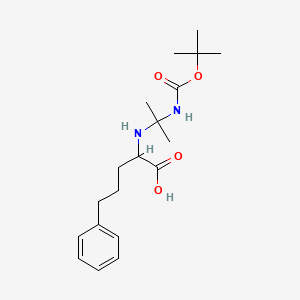

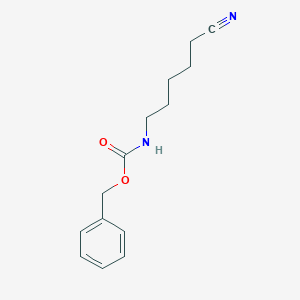
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

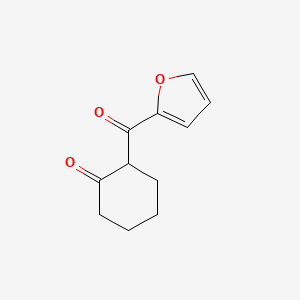

![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
